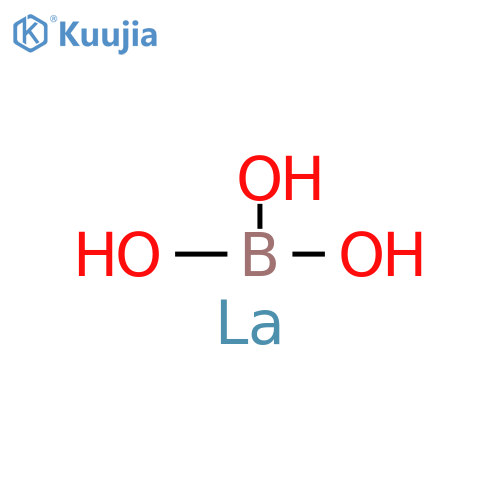Cas no 13709-95-0 (Boric acid (H3BO3),lanthanum(3+) salt (1:1) (8CI,9CI))

13709-95-0 structure
商品名:Boric acid (H3BO3),lanthanum(3+) salt (1:1) (8CI,9CI)
Boric acid (H3BO3),lanthanum(3+) salt (1:1) (8CI,9CI) 化学的及び物理的性質
名前と識別子
-
- Boric acid (H3BO3),lanthanum(3+) salt (1:1) (8CI,9CI)
- Boron lanthanum(3+) trioxide
- Lanthanum orthoborate
- Boron lanthanum oxide
- Boric acid lanthanum salt
- Orthoboric acid lanthanum salt
- Lanthanum borate powder, -200 mesh, 99.9% trace metals basis
- 13709-95-0
- Boron lanthanum(3+)trioxide
- LXSJTJHKXHTOIU-UHFFFAOYSA-N
-
- インチ: 1S/BH3O3.La/c2-1(3)4;/h2-4H;
- InChIKey: WPQIQHILSNRRKX-UHFFFAOYSA-N
- ほほえんだ: B(O)(O)O.[La]
計算された属性
- せいみつぶんしりょう: 197.900412g/mol
- どういたいしつりょう: 197.900412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 0
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3Ų
Boric acid (H3BO3),lanthanum(3+) salt (1:1) (8CI,9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 772887-25G |
Lanthanum borate |
13709-95-0 | 99.9% | 25G |
¥2154.75 | 2022-02-24 |
Boric acid (H3BO3),lanthanum(3+) salt (1:1) (8CI,9CI) 関連文献
-
Alok K. Singh,Nivedita Shukla,Kavita,Dinesh K. Verma,Bharat Kumar,K. D. Mandal,Rashmi B. Rastogi RSC Adv. 2022 12 18685
-
Ruru Ma,Yun Yang,Cong Hu,Xiaoyu Dong,Zhihua Yang,Shilie Pan Dalton Trans. 2018 47 3512
-
Kongfa Chen,Lihua Fang,Teng Zhang,San Ping Jiang J. Mater. Chem. A 2014 2 18655
-
Alexander A. Bol'shakov,Xianglei Mao,Jhanis J. González,Richard E. Russo J. Anal. At. Spectrom. 2016 31 119
-
Kongfa Chen,Lihua Fang,Teng Zhang,San Ping Jiang J. Mater. Chem. A 2014 2 18655
13709-95-0 (Boric acid (H3BO3),lanthanum(3+) salt (1:1) (8CI,9CI)) 関連製品
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 55290-64-7(Dimethipin)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
